molecular formula C24H21N7O3 B2481911 benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920416-19-9

benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2481911
CAS RN: 920416-19-9
M. Wt: 455.478
InChI Key: ZMNVQVCTRHEIBC-UHFFFAOYSA-N
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Description

The compound “benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule that incorporates several important structural motifs, including a benzofuran ring, a triazolopyrimidine ring, and a piperazine ring . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds often involves the preparation of key intermediates, such as acetylphenoxyacetamides, which can then be brominated to yield bromoacetyl derivatives . These intermediates can then react with various amines or thiols to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. The benzofuran ring, in particular, is a key structural feature that is often associated with a wide array of biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to involve a series of steps, including the formation of key intermediates, followed by various coupling reactions . The exact details of these reactions would depend on the specific synthetic route chosen.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds exhibit potent anti-tumor effects. Researchers have discovered that certain substituted benzofurans display significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (see Fig. 8 in ) demonstrated remarkable inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells. These findings highlight the potential of benzofuran derivatives as promising candidates for cancer therapy.

Antibacterial Properties

Benzofuran derivatives have shown antibacterial activity against various pathogens. Substituents at the 5- or 6-position of the benzofuran nucleus contribute to their efficacy. Researchers are exploring these compounds as potential antimicrobial agents to combat antibiotic-resistant microbes .

Antioxidant and Anti-Viral Activities

Many benzofuran compounds possess antioxidant and anti-viral properties. These bioactivities make them attractive for drug development. For instance, a recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity, holding promise as a therapeutic drug for hepatitis C disease. Additionally, novel scaffold compounds derived from benzothiophene and benzofuran have been investigated as potential anticancer agents .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Natural products containing benzofuran rings serve as essential sources for drug discovery and clinical drug candidates .

Chemical Synthesis

Recent advancements in synthetic methods have enabled the construction of complex benzofuran derivatives. For example, unique free radical cyclization cascades allow the synthesis of difficult-to-prepare polycyclic benzofuran compounds. Proton quantum tunneling has also been employed to create benzofuran rings with high yield and fewer side reactions .

Future Directions

Benzofuran derivatives, such as the compound , are a focus of ongoing research due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the potential of these compounds in various therapeutic contexts, and may also seek to develop new synthetic routes and improve the properties of these compounds .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-33-18-7-4-6-17(14-18)31-23-21(27-28-31)22(25-15-26-23)29-9-11-30(12-10-29)24(32)20-13-16-5-2-3-8-19(16)34-20/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNVQVCTRHEIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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